1,2-Dichloroethylene-D2
Description
Fundamental Role of Isotopic Labeling in Elucidating Chemical Phenomena
Isotopic labeling with deuterium (B1214612) offers a unique window into the mechanisms of chemical reactions. symeres.comchem-station.comnumberanalytics.com The mass difference between hydrogen and deuterium, while minimally altering the fundamental chemical properties of a molecule, can significantly impact the rates of reactions involving the cleavage of carbon-hydrogen bonds. smolecule.com This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to identify the rate-determining steps in a reaction sequence and to map the flow of atoms as reactants transform into products. chem-station.comsmolecule.com By comparing the reaction kinetics of a standard compound with its deuterated counterpart, chemists can gain profound insights into transition states and reaction pathways. smolecule.com Furthermore, the distinct spectroscopic signatures of deuterated compounds in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry make them invaluable for structural analysis and the tracking of metabolic pathways. symeres.comsmolecule.comfiveable.me
Significance of Deuterated Ethenes in Contemporary Chemical Studies
Among the vast array of deuterated compounds, deuterated ethenes, and specifically 1,2-dichloroethylene-D2, hold a special place in contemporary chemical studies. Ethene, as the simplest alkene, serves as a fundamental model for understanding the chemistry of carbon-carbon double bonds. The introduction of deuterium into the ethene structure, as in this compound, provides a refined probe for investigating a variety of chemical phenomena. These include the dynamics of photochemical reactions, vibrational energy transfer, and the mechanisms of catalytic processes. aip.orgresearchgate.net The presence of both chlorine and deuterium atoms on the ethene backbone allows for the study of how different substituents influence electronic structure and reactivity.
The compound this compound exists as two geometric isomers: cis and trans. wikipedia.org This isomerism adds another layer of complexity and research interest, enabling studies on the stereochemistry of reactions and the differing physical and chemical properties of the isomers.
Properties of this compound
The physical and chemical properties of this compound are crucial for its application in research. While data for the deuterated species is not as extensively tabulated as for its non-deuterated analog, the following tables provide key information.
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂D₂Cl₂ |
| Molecular Weight | 98.96 g/mol smolecule.comnih.gov |
| CAS Number | 15075-90-8 nih.govcymitquimica.comisotope.com |
| Isotopic Purity | Typically ≥98 atom% deuterium smolecule.com |
| Appearance | Colorless liquid cymitquimica.com |
Comparison of Isomers (Non-Deuterated)
Data for the non-deuterated 1,2-dichloroethylene provides a close approximation of the properties of the deuterated isomers.
| Property | cis-1,2-Dichloroethene | trans-1,2-Dichloroethene |
| Boiling Point | 60.2 °C wikipedia.org | 47.7 °C |
| Melting Point | -81.47 °C wikipedia.org | -49.44 °C wikipedia.org |
| Density | 1.28 g/cm³ wikipedia.org | 1.26 g/cm³ wikipedia.org |
Research Findings and Applications
The unique characteristics of this compound have led to its use in a variety of specialized research areas.
Mechanistic Studies
The primary application of this compound lies in the elucidation of reaction mechanisms. By substituting hydrogen with deuterium, researchers can investigate the kinetic isotope effect to determine if the C-H (or C-D) bond is broken in the rate-determining step of a reaction. smolecule.com A significant difference in the reaction rate between the deuterated and non-deuterated compound provides strong evidence for the involvement of that bond in the crucial step of the reaction. smolecule.com
Spectroscopic Investigations
Deuterated compounds like this compound are instrumental in spectroscopic studies. In NMR spectroscopy, deuterated solvents are widely used to avoid interference from solvent protons, allowing for clearer observation of the analyte's signals. fiveable.meneofroxx.com The distinct vibrational frequencies of the C-D bond compared to the C-H bond are particularly useful in infrared (IR) and Raman spectroscopy. aip.orgcsic.es These differences allow for the precise assignment of vibrational modes and provide detailed information about molecular structure and bonding. aip.orgaip.org
Photodissociation Dynamics
The study of how molecules break apart when they absorb light, known as photodissociation dynamics, is another area where this compound is valuable. By using techniques like velocity map imaging, researchers can track the fragments produced upon photodissociation. researchgate.netnsf.gov Comparing the dynamics of the deuterated and non-deuterated molecules helps to understand the flow of energy within the molecule before bond cleavage and the influence of isotopic substitution on the dissociation pathways. researchgate.net
Synthesis of this compound
The synthesis of this compound can be achieved through methods such as the controlled chlorination of deuterated acetylene (B1199291) (C₂D₂). smolecule.com This reaction produces a mixture of the cis and trans isomers.
C₂D₂ + Cl₂ → C₂D₂Cl₂ smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,2-dichloro-1,2-dideuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSEUYYWQURPO-FBBQFRKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Isotopic Enrichment of 1,2 Dichloroethylene D2
Methods for Deuterium (B1214612) Incorporation at Vinylic Positions
The introduction of deuterium at the vinylic positions of 1,2-dichloroethylene can be achieved through several synthetic strategies. One primary method involves the controlled chlorination of deuterated acetylene (B1199291) (C₂D₂). smolecule.com This reaction directly yields 1,2-dichloroethylene-D2.
C₂D₂ + Cl₂ → C₂D₂Cl₂ smolecule.com
Other approaches for deuterium incorporation at vinylic positions, which are applicable to a range of alkenes, include:
Catalytic H/D Exchange: Visible-light-mediated deuteration using a cobaloxime catalyst allows for hydrogen/deuterium (H/D) exchange at both terminal and internal alkene positions with D₂O or deuterated methanol (B129727) (MeOD) as the deuterium source. chinesechemsoc.org This method has been shown to be effective for a variety of alkenes, including styrenes and indene. chinesechemsoc.org
Iridium-Catalyzed H/D Exchange: Iridium complexes have been successfully employed for H/D exchange at vinylic groups without causing olefin isomerization. scielo.org.mx These catalysts are particularly effective for ortho-directed aromatic H/D exchange. acs.org
Direct Exchange Reactions: A simple and efficient method involves a direct exchange reaction using deuterium donors like methanol-d1 (CH₃OD) or deuterium oxide (D₂O) catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). dtic.mil This technique has proven effective for activated vinyls such as acrylate (B77674) esters and acrylonitrile, achieving high levels of deuterium incorporation at room temperature. dtic.mil
Stereoselective Synthesis of Isomeric this compound Analogues
1,2-Dichloroethylene exists as two geometric isomers: cis-(Z) and trans-(E). wikipedia.org The stereoselective synthesis of the corresponding deuterated analogues is crucial for specific applications.
The controlled chlorination of acetylene can produce the cis-isomer (Z-1,2-dichloroethylene). wikipedia.org Industrially, both isomers are often obtained as byproducts during the production of vinyl chloride. wikipedia.org The separation of the trans-isomer from the mixture is typically achieved through fractional distillation. nih.govnih.gov
For the stereoselective synthesis of haloalkenes in general, several methods have been developed:
Hydrosilylation of Alkynes: The hydrosilylation of deuterated acetylene with triethoxysilane (B36694) can be directed to produce either the cis or trans isomer of triethoxy(vinyl-d2)silanes by selecting an appropriate metal catalyst. researchgate.net
In-situ Generated Reagents: The use of in-situ generated dihalogenation reagents, such as ICl and IBr from N-halosuccinimide (NXS) and alkali metal halides, allows for the regio- and stereoselective synthesis of 1,2-dihaloalkenes under mild conditions. nih.gov
Electrochemical Methods: Electrochemical strategies have been developed for the stereoselective synthesis of syn-1,2-diol derivatives from vinylarenes and for the synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes. rsc.orgrsc.org
Purification and Isotopic Purity Assessment Techniques
After synthesis, the purification of this compound and the accurate assessment of its isotopic purity are essential.
Purification: Fractional distillation is a common method used to separate the cis and trans isomers of 1,2-dichloroethylene and to purify the desired isomer. nih.govnih.gov Other purification techniques can include washing with sodium bicarbonate and drying over anhydrous potassium carbonate, followed by distillation. cdnsciencepub.com
Isotopic Purity Assessment: Determining the isotopic purity of deuterated compounds is critical to ensure the quality of the labeled material. rsc.orgrsc.org Several analytical techniques are employed for this purpose:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net It allows for the distinction and quantification of H/D isotopologues. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity and the positions of the deuterium labels. rsc.orgrsc.org It can also provide insights into the relative percentage of isotopic purity. rsc.org
Combined Techniques: A combined strategy using both LC-ESI-HR-MS and NMR provides a comprehensive evaluation of both isotopic enrichment and structural integrity. rsc.orgrsc.org
Commercial preparations of deuterated compounds like this compound typically aim for an isotopic purity of ≥98 atom% deuterium. smolecule.com
Table of Research Findings on Isotopic Purity Assessment
Advanced Spectroscopic Characterization of 1,2 Dichloroethylene D2
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of 1,2-Dichloroethylene-D2. The resulting spectra are highly sensitive to isotopic substitution and molecular geometry. acs.orgplus.ac.at
Deuterium (B1214612) Isotope Shifts in Vibrational Frequencies
The replacement of hydrogen atoms with heavier deuterium isotopes leads to a predictable decrease in the vibrational frequencies of the corresponding modes. libretexts.org This phenomenon, known as the deuterium isotope effect, is most pronounced for vibrations involving significant displacement of the substituted atoms. For instance, the C-D stretching vibrations in this compound are observed in the range of 2100–2200 cm⁻¹, a significant shift from the C-H stretching modes which typically appear around 3000 cm⁻¹. smolecule.com This substantial shift is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. libretexts.orguni-muenchen.de
The effect of deuteration extends beyond the stretching modes to other vibrations within the molecule, albeit to a lesser extent. Bending and torsional modes involving the deuterium atoms also exhibit shifts to lower frequencies. libretexts.org These isotopic shifts are crucial for the definitive assignment of vibrational modes in the molecule.
Normal Coordinate Analysis and Vibrational Assignments
Normal coordinate analysis is a computational method that provides a complete description of the molecular vibrations in terms of the atomic displacements. nist.gov For this compound, this analysis, often performed in conjunction with data from its non-deuterated counterpart, allows for the precise assignment of each observed band in the IR and Raman spectra to a specific normal mode of vibration. govinfo.govnist.gov
The assignments are based on the symmetry of the molecule and the calculated potential energy distribution for each mode. nist.gov For example, in trans-1,2-Dichloroethylene-d2, which belongs to the C2h point group, the vibrations are classified into different symmetry species (Ag, Au, Bg, Bu). nist.gov The selection rules of spectroscopy dictate which of these modes are active in the infrared and/or Raman spectra. acs.org For instance, in centrosymmetric molecules like the trans isomer, no vibrational mode is active in both IR and Raman spectroscopy. colby.edu
A comprehensive analysis of the vibrational spectra, supported by normal coordinate calculations, has led to the assignment of the fundamental vibrational frequencies for both cis- and trans-1,2-Dichloroethylene-d2. govinfo.govcdnsciencepub.com
Table 1: Assigned Fundamental Vibrational Frequencies for trans-1,2-Dichloroethylene-d2
| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |
|---|---|---|---|
| 1 | Ag | 3073 | C-H stretch |
| 2 | Ag | 1578 | C=C stretch |
| 3 | Ag | 1274 | C-H in-plane bend |
| 4 | Ag | 846 | C-Cl stretch |
| 5 | Ag | 350 | C-C-Cl bend |
| 6 | Au | 900 | C-H out-of-plane bend |
| 7 | Au | 227 | Torsion |
| 8 | Bg | 763 | C-H out-of-plane bend |
| 9 | Bu | 3090 | C-H stretch |
| 10 | Bu | 1200 | C-H in-plane bend |
| 11 | Bu | 828 | C-Cl stretch |
| 12 | Bu | 250 | C-C-Cl bend |
Data sourced from NIST Chemistry Webbook. nist.gov
Conformational Analysis and Isomeric Differentiation via Vibrational Signatures
Vibrational spectroscopy provides a robust method for distinguishing between the cis (Z) and trans (E) isomers of this compound. smolecule.comresearchgate.net The different symmetries of the two isomers lead to distinct selection rules and, consequently, unique patterns in their IR and Raman spectra. acs.org
The trans isomer possesses a center of inversion (C2h symmetry), leading to the rule of mutual exclusion, where vibrations that are Raman active are IR inactive, and vice versa. colby.edu In contrast, the cis isomer has C2v symmetry, and its vibrations can be active in both IR and Raman spectra. acs.orgcdnsciencepub.com These differing selection rules result in significantly different numbers and positions of bands in the spectra of the two isomers, allowing for their unambiguous identification. For example, the C=C stretching mode and other key vibrations will appear at different frequencies and with different activities in the cis and trans forms. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another indispensable technique for the characterization of this compound, providing information on the electronic environment of the nuclei.
Deuterium NMR (²H NMR) Studies
Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within the molecule. researchgate.net In this compound, the ²H NMR spectrum would exhibit a signal corresponding to the deuterons. The chemical shift of this signal provides information about the electronic environment of the C-D bond. Furthermore, the quadrupolar nature of the deuterium nucleus can provide insights into molecular dynamics and ordering in different phases. acs.org While specific ²H NMR data for this compound is not extensively detailed in the provided context, the technique is generally applicable for studying deuterated compounds. cymitquimica.com
¹H NMR and ¹³C NMR Chemical Shift Perturbations due to Deuteration
The substitution of hydrogen with deuterium has noticeable effects on the ¹H and ¹³C NMR spectra of a molecule. researchgate.net
In the ¹H NMR spectrum of a partially deuterated sample of 1,2-dichloroethylene, the absence of proton signals at the 1 and 2-positions would simplify the spectrum. smolecule.com For any residual protons, the coupling constants (J-couplings) between a proton and a deuteron (B1233211) (J_HD) are significantly smaller than the corresponding proton-proton couplings (J_HH), following an approximate ratio of J_HD ≈ J_HH / 6.5. pitt.edu
In ¹³C NMR spectroscopy, the presence of an adjacent deuterium atom induces a small, but measurable, upfield shift in the ¹³C resonance, known as a deuterium-induced isotope shift. nih.gov This effect is transmitted through the chemical bonds and is additive. Therefore, a carbon bonded to one deuterium will show a different chemical shift compared to a carbon bonded to a proton. This can be used to quantify the degree of deuteration at specific sites within the molecule. nih.gov The one-bond coupling between carbon-13 and deuterium (¹J_CD) is also observable and is typically in the range of 20-30 Hz. pitt.edu
Table 2: Comparison of NMR Parameters for Protiated and Deuterated Species
| Parameter | Protiated Species (e.g., ¹H) | Deuterated Species (e.g., ²H) | Effect of Deuteration |
|---|---|---|---|
| ¹H Chemical Shift | Present | Absent or residual | Simplification of spectrum |
| ¹³C Chemical Shift | Reference value | Upfield shift (Isotope effect) | Resolution of isotopologues |
| Coupling Constant | J_HH | J_HD ≈ J_HH / 6.5 | Reduced coupling constants |
| ¹³C-¹H/D Coupling | ¹J_CH | ¹J_CD (approx. 20-30 Hz) | Observable C-D coupling |
This table represents general principles of isotope effects in NMR. pitt.edunih.gov
Spin-Spin Coupling Constants and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. A key parameter in NMR is the spin-spin coupling constant (J), which measures the interaction between neighboring nuclear spins. In the context of 1,2-dichloroethylene, the magnitude of the three-bond coupling constant (³J) between the olefinic nuclei is highly dependent on their geometric arrangement, making it an invaluable tool for distinguishing between cis and trans isomers. learnexams.comlibretexts.org
This fundamental difference allows for unambiguous structural assignment. By measuring the coupling constant, one can definitively identify the stereochemistry of the molecule.
| Isomer Configuration | Typical ³J Value (Hz) |
|---|---|
| cis | 6-12 learnexams.com |
| trans | 12-18 learnexams.comopenochem.org |
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical analytical technique for determining molecular weight and elemental composition, as well as for confirming molecular structure through fragmentation analysis.
Accurate Mass Determination and Isotopic Abundance Profiling
High-resolution mass spectrometry (HRMS) provides a highly precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₂D₂³⁵Cl₂) is 97.9659 Da. nih.govlgcstandards.com
A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance), which results in a characteristic M+2 peak with a relative intensity of approximately 3:1 for a molecule containing one chlorine atom. libretexts.orgyoutube.comchemguide.co.uk
For a molecule with two chlorine atoms, like this compound, the isotopic pattern becomes more complex, resulting in M, M+2, and M+4 peaks. The theoretical intensity ratio of these peaks is approximately 9:6:1. youtube.com This unique signature, combined with the mass shift of +2 Da due to deuterium substitution compared to the non-deuterated analogue, provides definitive confirmation of the presence of two deuterium and two chlorine atoms in the molecule. researchgate.net
Fragmentation Pattern Analysis for Structural Confirmation
When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. This fragmentation pattern is reproducible and serves as a molecular fingerprint that can be used for structural confirmation. rsc.orgchemguide.co.uk
For 1,2-dichloroethylene, a major fragmentation pathway involves the loss of a chlorine atom, leading to a prominent [M-Cl]⁺ ion. libretexts.org In the mass spectrum of cis-1,2-dichloroethylene, the molecular ion (M⁺) appears at m/z 96 (for the ³⁵Cl₂ isotopologue) and the [M-Cl]⁺ fragment is observed at m/z 61. nist.gov
For this compound, the masses of the molecular ion and any deuterium-containing fragments will be shifted accordingly.
| Ion | Formula | Predicted m/z | Notes |
|---|---|---|---|
| Molecular Ion (M⁺) | [C₂D₂³⁵Cl₂]⁺ | 98 | Base peak for the all-³⁵Cl isotopologue. M+2 (m/z 100) and M+4 (m/z 102) peaks will also be present due to ³⁷Cl isotopes. |
| Fragment Ion | [C₂D₂³⁵Cl]⁺ | 63 | Represents the loss of one ³⁵Cl atom. An M+2 peak at m/z 65 would also be seen for this fragment. |
High-Resolution Rotational Spectroscopy
High-resolution rotational spectroscopy, often performed in the gas phase using techniques like Fourier-transform microwave (FTMW) or infrared spectroscopy, provides exceptionally precise data on the rotational constants of a molecule. These constants are directly related to the molecule's moments of inertia and are used to determine its three-dimensional structure with very high accuracy.
Determination of Rotational Constants and Molecular Geometries
Detailed studies on the high-resolution infrared spectrum of trans-1,2-dichloroethylene (B151667) have been performed, including the analysis of several isotopologues. For the d₂ species, the ground-state rotational constants A, B, and C have been precisely determined. acs.orgoberlin.edu
These experimentally determined rotational constants are used to fit a molecular structure, yielding precise bond lengths and angles. acs.orgoberlin.edu
| Isotopomer | A | B | C |
|---|---|---|---|
| d₂-³⁵Cl₂ | 1.1811447(9) acs.orgoberlin.edu | 0.0515407(2) acs.orgoberlin.edu | 0.0493719(2) acs.orgoberlin.edu |
| d₂-³⁵Cl³⁷Cl | 1.180765(2) acs.orgoberlin.edu | 0.0501649(3) acs.orgoberlin.edu | 0.0481075(3) acs.orgoberlin.edu |
From these rotational constants, a substitution structure (rₛ) was fitted, providing the following geometric parameters for trans-1,2-dichloroethylene. acs.orgoberlin.edu
| Parameter | Value |
|---|---|
| r(C-C) | 1.305 (5) Å acs.orgoberlin.edu |
| r(C-Cl) | 1.740 (3) Å acs.orgoberlin.edu |
| r(C-H) | 1.078 (4) Å acs.orgoberlin.edu |
| α(C-C-Cl) | 119.9 (4)° acs.orgoberlin.edu |
| α(C-C-H) | 125.3 (5)° acs.orgoberlin.edu |
Isotopomer Analysis in Gas Phase
The high precision of rotational spectroscopy allows for the distinct analysis of different isotopomers of the same molecule within a single sample. The substitution of an atom with its heavier isotope (e.g., H with D, or ³⁵Cl with ³⁷Cl) causes a small but measurable change in the molecule's mass distribution and, consequently, its moments of inertia and rotational constants. acs.orgoberlin.edu
By analyzing the spectra of multiple isotopomers, such as the normal species, the ¹³C₂, and the d₂ variants, researchers can apply Kraitchman's equations to determine the coordinates of each atom within the molecule's principal axis system. This multi-isotopomer approach is essential for deriving a complete and highly accurate substitution structure (rₛ), providing a definitive picture of the molecule's geometry in the gas phase. acs.orgacs.org The data presented for the d₂-³⁵Cl₂ and d₂-³⁵Cl³⁷Cl species are a direct result of this powerful analytical strategy. acs.orgoberlin.edu
Mechanistic Investigations Employing 1,2 Dichloroethylene D2
Kinetic Isotope Effects (KIE) in Chemical Transformations
The kinetic isotope effect (KIE) is a phenomenon where a chemical reaction proceeds at a different rate when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org The study of KIEs, especially the deuterium (B1214612) KIE (kH/kD), is a cornerstone of physical organic chemistry for determining reaction mechanisms. libretexts.org
Primary Deuterium Kinetic Isotope Effects
A primary deuterium kinetic isotope effect is observed when the bond to the isotopically labeled hydrogen atom is broken or formed during the rate-determining step of a reaction. libretexts.org The difference in zero-point vibrational energy between a C-H and a C-D bond is the primary cause of this effect; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. ufz.de Consequently, reactions involving the cleavage of a C-H bond are typically 6 to 10 times faster than the corresponding reaction with a C-D bond. wikipedia.org
The magnitude of the primary KIE can provide significant insight into the transition state of the rate-determining step. A large KIE suggests that the C-H/C-D bond is significantly broken in the transition state. smolecule.com For instance, in oxidation reactions, the hydrogen kinetic isotope effect (H-KIE = kH/kD) is a powerful tool for characterizing the selectivity of different radical species. ufz.de
A convenient method to determine primary deuterium KIEs involves running the reaction in a 50:50 mixture of H2O and D2O and analyzing the ratio of the resulting hydrogen- and deuterium-labeled products using 1H NMR. nih.govnih.gov
Table 1: Theoretical Maximum Primary KIEs for Different Isotopes An interactive data table based on the data in the text.
| Isotope Pair | Theoretical Maximum KIE |
|---|---|
| ¹H / ²H (D) | ~7 |
| ¹H / ³H (T) | ~16 |
| ¹²C / ¹³C | ~1.04 |
This table illustrates the significantly larger theoretical KIE for hydrogen isotopes compared to heavier elements, highlighting the sensitivity of reactions to deuterium substitution.
Secondary Deuterium Kinetic Isotope Effects
Secondary deuterium kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but are still incredibly useful for elucidating reaction mechanisms. wikipedia.orgprinceton.edu SKIEs are categorized based on the position of the isotope relative to the reaction center as α, β, and γ effects. libretexts.org
For example, a secondary deuterium isotope effect at the α-carbon can help distinguish between SN1 and SN2 nucleophilic substitution reactions. wikipedia.org The change in hybridization of the carbon atom during the reaction influences the vibrational frequencies of the C-H/C-D bonds, leading to the observed SKIE. Rehybridization from sp3 to sp2 typically results in a normal isotope effect (kH/kD > 1), while a change from sp2 to sp3 leads to an inverse isotope effect (kH/kD < 1). wikipedia.org
Table 2: Typical Secondary Deuterium KIE Values for Different Hybridization Changes An interactive data table based on the data in the text.
| Hybridization Change | Typical kH/kD | Type of SKIE |
|---|---|---|
| sp³ → sp² | 1.1 - 1.2 | Normal |
| sp² → sp³ | 0.8 - 0.9 | Inverse |
This table provides a general guide to interpreting secondary KIE data in the context of hybridization changes at the reaction center.
Elucidation of Rate-Determining Steps and Transition State Structures
The magnitude of both primary and secondary KIEs provides detailed information about the structure of the transition state. researchgate.net For example, a large primary KIE points to a transition state where the hydrogen is symmetrically located between the donor and acceptor atoms. Secondary KIEs can reveal changes in the steric and electronic environment around the reaction center in the transition state. princeton.edu By comparing experimentally observed KIEs with theoretical predictions for different possible mechanisms, chemists can deduce the most plausible reaction pathway and the nature of the high-energy transition state. wikipedia.org
Reaction Pathway Delineation through Isotopic Tracing
Isotopic tracing with 1,2-dichloroethylene-d2 is a powerful technique for mapping the flow of atoms and bonds during a chemical reaction. The presence of deuterium acts as a label that can be tracked throughout the reaction sequence, providing direct evidence for proposed pathways and intermediates. smolecule.com
Isomerization Mechanisms of this compound
The cis-trans isomerization of 1,2-dichloroethylene is a fundamental process that can be studied in detail using its deuterated analogue. rsc.org While the cis isomer of 1,2-dichloroethylene is thermodynamically more stable than the trans isomer, the isomerization process can be induced, for example, through photochemical excitation. rsc.orgwikipedia.orgresearchgate.net Time-resolved photoelectron spectroscopy studies on both cis- and trans-1,2-dichloroethene have shown that following photoexcitation, ultrafast excited-state dynamics lead to the formation of product channels on a sub-70 femtosecond timescale. rsc.org
By using this compound, researchers can investigate whether the isomerization proceeds via mechanisms involving the breaking and reforming of C-H (or C-D) bonds or through a pathway that only involves rotation around the C=C double bond in an excited state. The distribution of deuterium in the products of such an experiment can unequivocally distinguish between these possibilities.
Deuterium-Labeling for Identifying Reaction Intermediates
Deuterium labeling is an invaluable tool for identifying transient intermediates in a reaction mechanism. nih.gov In many reactions, intermediates are highly reactive and present in very low concentrations, making them difficult to detect directly. However, by using a deuterated starting material like this compound, the intermediates formed will also be deuterated.
The presence of deuterium can be detected using techniques like mass spectrometry, where the deuterated intermediate will have a distinct mass-to-charge ratio compared to its non-deuterated counterpart. smolecule.com For example, in the metabolism of chlorinated ethylenes, epoxide intermediates are formed. nih.govclu-in.org Using this compound would result in a deuterated epoxide, which could be identified through mass spectrometric analysis of the reaction mixture. Similarly, in radical chain reactions, the location of the deuterium atom in the final products can reveal the specific atoms involved in the propagation steps.
A study on the metabolism of [1-2H]-1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD-d) demonstrated that the deuterated compound yielded a deuterated metabolite, confirming the proposed metabolic pathway. nih.gov This highlights the power of isotopic labeling in confirming or refuting proposed reaction intermediates and pathways.
Mechanisms of Degradation and Transformation
The environmental fate of 1,2-dichloroethylene is governed by a combination of abiotic and biotic processes. These mechanisms determine the persistence of the compound and the potential for the formation of more or less toxic daughter products.
Abiotic, or non-biological, degradation pathways for 1,2-dichloroethylene primarily include photolysis, with hydrolysis being less significant under typical environmental conditions.
Hydrolysis: The transformation of a compound through reaction with water is known as hydrolysis. For 1,2-dichloroethylene, this pathway is generally slow and not considered a major environmental degradation process due to the absence of functional groups that are susceptible to hydrolysis. nih.govnih.govclaire.co.uk While related chlorinated compounds like 1,1,1-trichloroethane (B11378) can undergo abiotic hydrolysis to form products such as acetic acid, this reaction is not prominent for DCE. clu-in.org
Photolysis: Degradation by light, particularly in the presence of other reactive species, is a significant abiotic pathway for DCE, especially in the atmosphere. cdc.gov The atmospheric lifetime of cis-1,2-dichloroethene is estimated to be around 12 days, as it reacts with photochemically generated hydroxyl (OH) radicals. claire.co.uk This degradation can be accelerated in polluted air, where the presence of free-radical precursors can increase the reaction rate by a factor of two to four. cdc.gov Laboratory studies using laser photolysis have been employed to determine the kinetics of these reactions, providing crucial data for atmospheric modeling. researchgate.net The use of deuterated molecules in such studies helps to clarify reaction dynamics and product formation. nih.gov
Table 1: Abiotic Degradation Parameters for 1,2-Dichloroethylene
| Pathway | Isomer | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| Atmospheric Reaction | cis-1,2-DCE | Half-life | ~12 days | Reaction with OH radicals | claire.co.uk |
| Gas-phase Reaction | trans-1,2-DCE | Rate Coefficient (k) | 1.55 x 10-12 cm3 molecule-1 s-1 | Reaction with OH radicals at 295 K | researchgate.net |
Microorganisms have evolved diverse metabolic strategies to utilize chlorinated compounds like 1,2-dichloroethylene as either electron acceptors in anaerobic respiration or as growth substrates under aerobic conditions.
Reductive Dechlorination: Under anaerobic conditions, certain specialized bacteria can use chlorinated ethenes as electron acceptors in a process called organohalide respiration. researchgate.net This reductive dechlorination is a major pathway for DCE transformation in contaminated groundwater. Two principal mechanisms are recognized:
Sequential Hydrogenolysis: A stepwise process where chlorine atoms are replaced by hydrogen. For DCE, this leads to the formation of vinyl chloride (VC), a more toxic compound, which is then further reduced to ethene.
Dichloroelimination: A more favorable pathway where both chlorine atoms are removed simultaneously, converting 1,2-DCE directly to the non-toxic product ethene. mdpi.com
A number of microorganisms have been identified that can carry out these transformations. Bacteria from the genus Dehalococcoides are particularly notable for their ability to completely dechlorinate chlorinated ethenes to ethene. researchgate.netoup.comwu.ac.th Other important genera include Dehalogenimonas, Geobacter, and Desulfitobacterium. researchgate.netnih.gov Isotope fractionation studies, which measure the change in the ratio of heavy to light isotopes (e.g., ¹³C/¹²C or ³⁷Cl/³⁵Cl), are a key tool for distinguishing between these degradation pathways in the field. oup.comresearchgate.net The magnitude of the kinetic isotope effect can reveal the specific biochemical mechanism at play. researchgate.netosti.gov
Oxidation: In aerobic environments, 1,2-dichloroethylene can be oxidized. This can occur through two main processes:
Co-metabolism: This is a process where the microbe does not gain energy from the degradation of the contaminant. Methanotrophic bacteria, which consume methane (B114726) for energy, can fortuitously degrade DCE using the enzyme methane monooxygenase (MMO). usgs.govresearchgate.net Both soluble (sMMO) and particulate (pMMO) forms of the enzyme can oxidize DCE, though sMMO is generally more efficient. nih.gov
Metabolic Oxidation: Some bacterial strains have been identified that are capable of using cis-DCE as their sole source of carbon and energy for growth. researchgate.net
Studies on methanotrophic bacteria such as Methylosinus trichosporium OB3b have been instrumental in characterizing the kinetics and isotope effects associated with the co-metabolic oxidation of DCE. usgs.govnih.gov
Table 2: Key Microorganisms and Pathways in Biotic Degradation of 1,2-Dichloroethylene
| Condition | Mechanism | Key Microorganisms | Primary Products | Reference |
|---|---|---|---|---|
| Anaerobic | Reductive Dechlorination (Halorespiration) | Dehalococcoides mccartyi, Dehalogenimonas spp., Geobacter spp. | Vinyl Chloride, Ethene | researchgate.netoup.comnih.gov |
| Anaerobic | Reductive Dihaloelimination | Dehalococcoides mccartyi, Vulcanibacillus spp. (for 1,2-DCA) | Ethene | oup.comwu.ac.th |
| Aerobic | Co-metabolic Oxidation | Methylosinus trichosporium, Methylomonas methanica | DCE-epoxide, CO2 | usgs.gov |
| Aerobic | Metabolic Oxidation | Enrichment cultures | CO2, Biomass | researchgate.net |
Table 3: Isotope Fractionation Data from Mechanistic Studies
| Compound | Degradation Pathway/Organism | Isotope | Enrichment Factor (ε) or AKIE | Reference |
|---|---|---|---|---|
| 1,2-Dichloroethane (B1671644) | Oxidation by Ancylobacter aquaticus | Carbon (13C) | ε = -3.5‰ | researchgate.net |
| 1,2-Dichloroethane | Reductive Dihaloelimination by Dehalococcoides mccartyi BTF08 | Carbon (13C) | AKIE = 1.029 | oup.comresearchgate.net |
| trans-1,2-DCE | Co-metabolism by Methylosinus trichosporium OB3b | Carbon (13C) | ε = -6.7‰ | usgs.gov |
| trans-1,2-DCE | Co-metabolism by Methylomonas methanica | Carbon (13C) | ε = -3.5‰ | usgs.gov |
| Trichloroethene (TCE) | Reductive Dechlorination by Geobacter lovleyi | Chlorine (37Cl) | ε = -3.6‰ | osti.gov |
Applications of 1,2 Dichloroethylene D2 in Analytical Chemistry
Quantitative Analysis using Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for quantification, and it is considered a definitive method due to its high accuracy and precision. The core principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, 1,2-dichloroethylene-d2—to a sample. epa.govcerilliant.com This labeled compound, or internal standard, behaves almost identically to the unlabeled analyte throughout extraction, cleanup, and analysis. cerilliant.comscioninstruments.com By measuring the ratio of the native analyte to the added isotopic standard in the mass spectrometer, the initial concentration of the analyte in the sample can be determined with exceptional accuracy. epa.gov
This compound is specifically employed as an internal standard for the quantitative analysis of its corresponding unlabeled isomers, cis- and trans-1,2-dichloroethylene (B151667), as well as other volatile organic compounds (VOCs). epa.gova2gov.org In methods such as the U.S. Environmental Protection Agency (EPA) Method 1624, stable isotopically labeled analogs are essential for the analysis of VOCs in environmental samples like water, soil, and sludge. epa.gova2gov.orgepa.gov
The deuterated standard co-elutes with the non-deuterated analyte during gas chromatography (GC), but is easily distinguished by the mass spectrometer due to its higher mass. smolecule.com For example, EPA Method 1624 Revision C specifies trans-1,2-dichloroethene-d2 as the labeled analog for quantifying trans-1,2-dichloroethene. a2gov.orgepa.gov The use of a deuterated standard is crucial because it shares very similar chemical and physical properties with the target analyte, ensuring that any loss or variation during sample preparation and analysis affects both the standard and the analyte equally. scioninstruments.com This minimizes analytical errors and provides a reliable basis for quantification. cerilliant.com
Table 1: Example from EPA Method 1624 for Isotope Dilution Analysis
This table presents characteristic data used in isotope dilution GC/MS for the quantification of trans-1,2-Dichloroethene using its deuterated standard. The response factor (RF) is calculated based on the area of the analyte and the internal standard.
| Analyte | Labeled Analog (Internal Standard) | Minimum Level (µg/L) |
| trans-1,2-Dichloroethene | trans-1,2-Dichloroethene-d2 | 10 |
Data sourced from U.S. EPA Method 1624. epa.gova2gov.orgepa.gov
Environmental and biological samples are often highly complex matrices, containing numerous compounds that can interfere with analytical measurements. cerilliant.com These matrix effects can suppress or enhance the instrument's signal for the target analyte, leading to inaccurate results. The use of this compound as an internal standard is particularly effective at mitigating these issues. cerilliant.comscioninstruments.com
Because the deuterated standard is introduced to the sample at the beginning of the analytical process, it experiences the same matrix effects as the native analyte. scioninstruments.com By calculating the ratio of the analyte to the internal standard, these variations are normalized, effectively canceling out the interferences. cerilliant.com This normalization corrects for variability in extraction efficiency, injection volume, and instrument response, leading to a significant improvement in both the precision (reproducibility) and accuracy (closeness to the true value) of the measurement. scioninstruments.comnj.gov Research demonstrates that using internal standards can dramatically reduce the relative standard deviation (%RSD) of measurements, showcasing enhanced precision. scioninstruments.comthermofisher.com This is a key reason why isotope dilution is the preferred method for regulatory compliance monitoring of VOCs in challenging samples. epa.gova2gov.org
Use as Internal Standards for Isomeric and Analogous Compounds
Tracer Studies in Environmental and Biological Systems
The isotopic signature of this compound makes it an ideal tracer for studying the fate, transport, and transformation of its non-labeled counterpart in various systems. smolecule.com By introducing DCE-d2 into a controlled environment, researchers can track its movement and breakdown, providing critical insights into complex processes.
1,2-Dichloroethylene (1,2-DCE) is a common groundwater contaminant, often originating from the anaerobic biodegradation of more highly chlorinated solvents like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE). cdc.govwikipedia.org Understanding its behavior in the subsurface is crucial for risk assessment and remediation.
In laboratory models simulating groundwater conditions, this compound can be introduced to track its movement (transport) and degradation (fate). For instance, studies have used tracers to determine the velocity of groundwater and the effectiveness of permeable reactive barriers designed to remediate contaminants like 1,2-DCE. mdpi.com Because DCE-d2 can be differentiated from any pre-existing DCE contamination, its pathway and concentration changes can be monitored precisely over time. smolecule.com This allows scientists to determine rates of key environmental processes such as volatilization from surface water and soil, and leaching through soil into groundwater. cdc.govwho.int
The use of isotopically labeled compounds is fundamental to investigating the biogeochemical cycles of elements. This compound is valuable for studying the microbial degradation pathways of chlorinated solvents, a key process in the biogeochemical cycling of chlorine. nih.gov
In anaerobic environments, specific microorganisms, such as strains of Dehalococcoides, can use chlorinated compounds like 1,2-DCE in their metabolism, a process known as reductive dechlorination. cdc.govnih.gov By using 1,2-DCE labeled with stable isotopes (like deuterium (B1214612) or carbon-13), researchers can trace the transformation of the parent compound into daughter products like vinyl chloride and ethene. cdc.govnih.gov Such studies provide definitive evidence of biodegradation pathways and can quantify the rates of these reactions. nih.gov Comparing the reaction rates of 1,2-DCE and 1,2-DCE-d2 can also help elucidate reaction mechanisms through the kinetic isotope effect (KIE), where the difference in bond strength between C-H and C-D bonds affects reaction speeds. smolecule.com These investigations are critical for developing and monitoring bioremediation strategies for sites contaminated with chlorinated solvents.
Table 2: Research Findings on 1,2-DCE Dechlorination
This table summarizes findings from a study on the microbial dechlorination of DCE isomers, a key process in their biogeochemical fate.
| Microorganism Strain | Compound | Degradation Product | Isotope Enrichment Factor (εC) |
| Dehalococcoides mccartyi strain BTF08 | cis-DCE | Vinyl Chloride | -30.5 ± 1.5‰ |
| Dehalococcoides mccartyi strain BTF08 | 1,1-DCE | Vinyl Chloride | -12.4 ± 1.1‰ |
| Dehalococcoides mccartyi strain BTF08 | Vinyl Chloride | Ethene | -28.8 ± 1.5‰ |
Data adapted from Schmidt et al. (2014), illustrating the use of isotope analysis to characterize biodegradation pathways. nih.gov
Computational and Theoretical Chemistry Studies of 1,2 Dichloroethylene D2
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetic properties of molecules. nih.gov These first-principles approaches solve the electronic Schrödinger equation to determine molecular properties without prior experimental data, making them invaluable for studying specific isotopologues like 1,2-dichloroethylene-D2. Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy, while DFT provides a favorable balance of computational cost and precision for many applications. nih.govaps.org
A primary application of quantum chemical calculations is the determination of equilibrium molecular geometries. By finding the minimum energy structure on the potential energy surface, these methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, calculations would focus on the cis and trans isomers.
Theoretical optimization starts with a trial geometry and iteratively adjusts atomic positions to minimize the forces on the atoms until a stationary point is reached. The nature of this point (a minimum or a saddle point) is confirmed by calculating vibrational frequencies. While specific computational studies detailing the optimized geometry of this compound are not abundant in the literature, the principles are well-established from studies on related molecules. acs.orgacs.org
Experimental studies using high-resolution infrared spectroscopy have determined precise ground-state rotational constants for trans-1,2-dichloroethylene-d2, from which structural parameters can be derived. researchgate.netacs.org These experimental values serve as a crucial benchmark for validating the accuracy of theoretical methods. For instance, a complete structure of the related trans-1,2-difluoroethylene-d2 was determined from spectroscopic data, yielding precise bond lengths and angles. acs.org Similar analysis for trans-1,2-dichloroethylene-d2 provides the rotational constants shown in the table below.
Table 1: Experimental Ground-State Rotational Constants for trans-1,2-dichloroethylene-d2 Isotopomers This interactive table provides rotational constants determined from high-resolution infrared spectroscopy. These values are essential for validating the results of quantum chemical geometry optimizations.
| Isotopomer | A (cm⁻¹) | B (cm⁻¹) | C (cm⁻¹) | Source |
|---|---|---|---|---|
| d₂-³⁵Cl₂ | 1.1811447(9) | 0.0515407(2) | 0.0493719(2) | researchgate.net |
| d₂-³⁵Cl³⁷Cl | 1.180765(2) | 0.0501649(3) | 0.0481075(3) | researchgate.net |
Computational methods would aim to reproduce these rotational constants, which are inversely related to the principal moments of inertia and thus highly sensitive to the molecular geometry. The difference in stability between the cis and trans isomers, known as the "cis effect," is another key area where quantum chemical calculations provide insight. acs.org
Quantum chemistry is widely used to predict spectroscopic parameters that are directly comparable to experimental measurements. tandfonline.com
Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. These frequencies correspond to the normal modes of vibration of the molecule. For this compound, the substitution of hydrogen (mass ≈ 1 amu) with deuterium (B1214612) (mass ≈ 2 amu) leads to a significant change in the frequencies of vibrational modes involving the movement of these atoms, particularly the C-D stretching and bending modes. According to the harmonic oscillator approximation, the frequency is inversely proportional to the square root of the reduced mass of the mode. Therefore, C-D vibrational modes are expected at lower wavenumbers than the corresponding C-H modes in the non-deuterated isotopologue.
Experimental infrared spectroscopy has identified the out-of-plane CD flapping fundamental for trans-1,2-dichloroethylene-d2. researchgate.net Comparing such experimental data with calculated frequencies from methods like DFT or MP2 allows for the validation of the computational model and the assignment of complex experimental spectra. researchgate.netresearchgate.net Anharmonic corrections are often necessary to achieve better agreement with experimental fundamental frequencies. researchgate.net
Table 2: Selected Experimental Vibrational Frequencies for Dichloroethylene Isotopomers This table compares the out-of-plane flapping mode frequency for the normal and deuterated species of trans-1,2-dichloroethylene (B151667), illustrating the isotopic shift.
| Species | Vibrational Mode | Frequency (cm⁻¹) | Source |
|---|---|---|---|
| trans-¹²C₂H₂³⁵Cl₂ | C-H out-of-plane flapping | 897.94982(3) | researchgate.net |
| trans-¹²C₂D₂³⁵Cl₂ | C-D out-of-plane flapping | Not explicitly stated, but rotational constants determined from this band. | researchgate.net |
| trans-1,2-dichloroethylene (liquid) | C-H out-of-plane deformation | 897 | researchgate.net |
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computation provides valuable predictions. Theoretical methods can calculate the magnetic shielding tensors for each nucleus (e.g., ¹³C, ²H). These shielding tensors can be converted into NMR chemical shifts, which are sensitive to the electronic environment of the nucleus. For this compound, calculations could predict the ²H and ¹³C chemical shifts for the cis and trans isomers, aiding in their experimental identification and characterization.
Computational chemistry is an essential tool for exploring the potential energy surfaces (PES) of chemical reactions. researchgate.net This involves locating and characterizing the transition states (first-order saddle points on the PES) that connect reactants to products. The energy difference between the reactants and the transition state defines the activation barrier, a key parameter in chemical kinetics.
For this compound, studies could focus on several reaction types:
Isomerization: The conversion between the cis and trans isomers.
Elimination Reactions: The elimination of DCl or Cl₂.
Addition Reactions: The addition of atoms or small molecules across the C=C double bond.
Computational studies on the non-deuterated dichloroethylene isomers have mapped out reaction paths for HCl elimination. researchgate.netrsc.org Similar calculations for the D2 species would allow for the investigation of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. smolecule.com The KIE is a powerful probe of reaction mechanisms, as it is sensitive to bond-breaking and bond-forming events involving the isotopically substituted atom at or near the transition state. Studies on the hydrogen/deuterium exchange of chloroethylenes in aqueous solution have highlighted different reaction pathways that can be elucidated with computational support. nih.gov
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions over time. nih.gov
The properties and behavior of a molecule can be significantly altered by its solvent environment. MD simulations are ideally suited to study these solvation effects. By placing a this compound molecule in a simulation box filled with solvent molecules (e.g., water, methanol), one can study how the solvent influences its conformational preferences and dynamics.
MD simulations of the related molecule 1,2-dichloroethane (B1671644) in the liquid phase and at liquid-liquid interfaces have been performed to understand its conformational equilibrium (trans vs. gauche) and its behavior under external fields. chemrxiv.orgnih.govup.pt Similar simulations for this compound could reveal:
The structure of the solvation shell around the molecule.
The preferential orientation of solvent molecules.
The influence of the solvent on the relative stability of the cis and trans isomers.
MD simulations can provide detailed insight into the non-covalent interactions between molecules, such as van der Waals forces and electrostatic interactions. For a system containing this compound, simulations can characterize the interactions between solute molecules or between the solute and solvent.
Studies on liquid trans-1,2-dichloroethylene have suggested the presence of weak C-H···Cl hydrogen bonds and ordering due to electrostatic interactions. researchgate.net Replacing hydrogen with deuterium would subtly modify these interactions. MD simulations can quantify these effects by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. Comparing RDFs for C-D···Cl and C-H···Cl interactions in simulated deuterated and non-deuterated systems, respectively, would provide a quantitative measure of the isotopic effect on the liquid structure.
Emerging Research Frontiers and Methodological Advancements for 1,2 Dichloroethylene D2
Integration with Advanced Spectroscopic Techniques
The substitution of hydrogen with deuterium (B1214612) in 1,2-dichloroethylene creates a unique isotopic signature that is leveraged by advanced spectroscopic methods to probe molecular structure and dynamics with high precision. The distinct nuclear properties of deuterium (a spin-1 nucleus) compared to protium (B1232500) (a spin-1/2 nucleus) and its greater mass directly influence spectroscopic outcomes.
Advanced spectroscopic techniques are crucial for characterizing 1,2-Dichloroethylene-D2 and its interactions. Its unique isotopic signature makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. smolecule.com In NMR, the use of deuterated solvents is a standard practice to avoid signal interference, and the presence of deuterium in the analyte itself allows for specialized experiments to probe molecular structure and dynamics. docbrown.infodocbrown.infocarlroth.com
Ultrafast spectroscopy techniques have provided unprecedented temporal resolution for studying photochemical processes. Time-resolved pump-probe photoelectron spectroscopy, using a universal extreme ultraviolet (XUV) probe, has been employed to study the ultrafast excited-state dynamics of cis- and trans-1,2-dichloroethene. rsc.org Following excitation, population transfer from the excited state occurs on a timescale of less than 70 femtoseconds, a process facilitated by vibrational modes involving C–C–H bends. rsc.org Applying this technique to this compound would allow researchers to observe the kinetic isotope effect on these ultrafast dynamics directly.
Another powerful method is ultrafast optical Kerr-effect (OKE) spectroscopy, which measures low-frequency modes arising from intermolecular interactions in liquids. researchgate.net Studies on the non-deuterated isomers revealed a non-Arrhenius temperature dependence for the alpha relaxation, suggesting that cooperative relaxation due to cluster formation is present at low temperatures. researchgate.net Similar OKE studies on this compound could elucidate the influence of isotopic substitution on these subtle liquid-state structural dynamics.
High-resolution infrared spectroscopy also plays a vital role. The analysis of the gas-phase infrared absorption spectrum of trans-1,2-dichloroethylene (B151667) has allowed for the precise determination of rotational constants and centrifugal distortion constants for different isotopologues. researchgate.net The table below shows the ground-state rotational constants for various isotopomers of trans-1,2-dichloroethylene, highlighting the sensitivity of these parameters to isotopic substitution. researchgate.net
Table 1: Ground-State Rotational Constants for trans-1,2-Dichloroethylene Isotopomers
| Isotopomer | A₀ (cm⁻¹) | B₀ (cm⁻¹) | C₀ (cm⁻¹) |
|---|---|---|---|
| ³⁵Cl₂ | 1.747268 (3) | 0.0515705 (3) | 0.0500807 (3) |
| ¹³C₂-³⁵Cl₂ | 1.677033 (2) | 0.0515010 (2) | 0.0499540 (2) |
| d₂-³⁵Cl₂ | 1.1811447 (9) | 0.0515407 (2) | 0.0493719 (2) |
| d₂-³⁵Cl³⁷Cl | 1.180765 (2) | 0.0501649 (3) | 0.0481075 (3) |
Data sourced from a high-resolution infrared study of collisionally cooled trans-1,2-dichloroethylene. researchgate.net
Development of Novel Synthetic Strategies for Deuterated Analogues
The synthesis of specifically deuterated compounds is essential for their use in mechanistic studies and as standards in analytical chemistry. Traditional methods are often being supplemented or replaced by novel strategies that offer greater efficiency, selectivity, and cost-effectiveness.
A primary method for synthesizing this compound involves the controlled chlorination of deuterated acetylene (B1199291) (C₂D₂). smolecule.com This reaction is analogous to the industrial production of the non-deuterated compound from acetylene. smolecule.comwikipedia.org
C₂D₂ + Cl₂ → C₂D₂Cl₂
Recent advancements in synthetic chemistry focus on developing more versatile and efficient deuteration methods. osaka-u.ac.jp Hydrogen-deuterium (H/D) exchange reactions, which directly transform C-H bonds into C-D bonds, are particularly attractive. osaka-u.ac.jp These methods can utilize inexpensive and abundant deuterium sources like heavy water (D₂O). osaka-u.ac.jp While direct H/D exchange on an olefinic backbone like 1,2-dichloroethylene is challenging, these strategies are being developed for precursor molecules, allowing for the introduction of deuterium before the final synthetic steps. Catalytic exchange methods have also shown success in preparing selectively deuterated aromatic amino acids with high isotopic purity. nih.gov
The development of novel deuterated reagents is another frontier. For instance, deuterated alkyl sulfonium (B1226848) salts, prepared via H/D exchange using D₂O, have been developed as electrophilic reagents to introduce deuterated alkyl groups into various molecules. osaka-u.ac.jp This points toward a broader strategy of creating a toolbox of deuterated building blocks for organic synthesis. nih.gov The need for synthetic methods capable of high levels of deuterium incorporation at specific sites with minimal isotopic impurities is a significant driver in pharmaceutical research and can be applied to the synthesis of compounds like this compound. nih.gov
The table below outlines some general strategies being explored for the synthesis of deuterated compounds.
Table 2: Modern Strategies for the Synthesis of Deuterated Compounds
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Controlled Halogenation | Reaction of a deuterated precursor, such as deuterated acetylene, with a halogen. smolecule.com | Direct, builds upon known industrial processes. wikipedia.org |
| H/D Exchange Reactions | Direct conversion of C-H bonds to C-D bonds using a deuterium source and often a catalyst (acid, base, metal). osaka-u.ac.jp | Potentially uses inexpensive sources like D₂O; useful for late-stage deuteration. |
| Catalytic Exchange | Use of metal catalysts to facilitate the exchange of hydrogen for deuterium, often with high selectivity. nih.gov | Achieves high levels of isotopic substitution (>95%). nih.gov |
| Deuterated Building Blocks | Synthesis of simple, deuterated reagents that can be incorporated into larger molecules. nih.gov | Modular approach, allows for precise placement of deuterium atoms. |
Refined Computational Models for Isotope Effects
Computational chemistry provides indispensable tools for interpreting and predicting the behavior of isotopically substituted molecules. For this compound, refined computational models are essential for understanding kinetic isotope effects (KIEs), which reveal details about reaction transition states. The KIE is a measure of the difference in reaction rates between a compound and its deuterated analogue and provides information about whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. smolecule.com
Ab initio and density functional theory (DFT) calculations are used to model the potential energy surfaces (PES) of reactions involving dichloroethylene isomers. researchgate.net These calculations can identify transition state structures and energy barriers for various reaction pathways, such as elimination or migration. researchgate.net By comparing the calculated PES for both the deuterated and non-deuterated species, the KIE can be predicted and compared with experimental values.
RRKM (Rice-Ramsperger-Kassel-Marcus) theory is another computational approach used to interpret KIEs, particularly for unimolecular reactions. aip.org Studies on the dehydrohalogenation of chemically activated 1,2-dichloroethane-d₄ showed a significant KIE that was pressure-dependent. aip.org The experimental results were interpreted using RRKM computations based on a four-centered model for the reaction, demonstrating the synergy between experiment and theory. aip.orgaip.org
Table 3: Experimental Kinetic Isotope Effects in Related Chloroethanes
| Reaction | System | KIE (kH/kD) |
|---|---|---|
| Dehydrochlorination | Chemically activated chloroethane-d₀/d₅ | 3.3 ± 0.4 |
| Dehydrochlorination | Chemically activated 1,2-dichloroethane-d₀/d₄ | 3.5 ± 0.1 |
Data from experimental measurements of nonequilibrium KIEs. aip.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-Dichloroethylene-D₂, and how do they differ from non-deuterated analogs?
- The molecular formula for 1,2-Dichloroethylene-D₂ is C₂D₂Cl₂, with a molecular weight of 98.95 g/mol (vs. 96.94 g/mol for the non-deuterated form). Isotopic substitution reduces vibrational frequencies in infrared (IR) spectroscopy, which is critical for distinguishing deuterated analogs in reaction tracking. The trans-isomer is more stable in methanol solutions, as confirmed by chromatographic retention times and nuclear magnetic resonance (NMR) coupling constants .
- Methodological Tip: Use gas chromatography-mass spectrometry (GC-MS) with deuterium-specific detection or high-resolution NMR to verify isotopic purity and isomer configuration.
Q. How can researchers synthesize 1,2-Dichloroethylene-D₂, and what analytical techniques validate its structural integrity?
- Synthesis typically involves deuterium exchange reactions using catalysts like Pd/C in D₂O or selective deuteration of precursor alkenes. For example, deuterated ethylene derivatives can undergo halogenation with Cl₂ under controlled conditions .
- Validation: Confirm deuteration efficiency via mass spectrometry (deuterium atom% ≥98%) and isomer ratios via Fourier-transform infrared spectroscopy (FTIR) to detect C-D stretching modes (~2100–2200 cm⁻¹) .
Q. What standardized databases provide reliable spectral data for 1,2-Dichloroethylene-D₂?
- The NIST Chemistry WebBook offers IR, UV-Vis, and mass spectral data for halogenated hydrocarbons, including isotopic variants. Cross-reference with the EPA DSSTox database for regulatory and toxicological metadata .
Advanced Research Questions
Q. How should researchers design toxicity studies to account for isomer-specific effects of 1,2-Dichloroethylene-D₂?
- Trans-1,2-Dichloroethylene-D₂ exhibits higher metabolic stability than the cis-isomer due to steric hindrance in cytochrome P450 interactions. Design in vitro assays using liver microsomes or cell lines (e.g., HepG2) to quantify isomer-specific bioactivation pathways .
- Data Contradiction Note: Older studies (pre-2000) often conflated isomer effects. Use modern chiral chromatography to isolate isomers before toxicity testing .
Q. What methodologies resolve discrepancies in reported toxicokinetic data for 1,2-Dichloroethylene-D₂?
- Systematic literature reviews (e.g., ATSDR’s 2023 draft profile) employ inclusion criteria prioritizing peer-reviewed studies with explicit isomer identification, dose-response metrics, and controlled exposure durations. Exclude studies lacking deuterium validation or using mixed isomers .
- Example: Only 5 of 1,972 screened studies met rigorous inclusion criteria in the ATSDR review, highlighting the need for stringent metadata curation .
Q. How does deuterium substitution influence the degradation pathways of 1,2-Dichloroethylene-D₂ in environmental matrices?
- Kinetic isotope effects (KIEs) slow abiotic degradation (e.g., hydrolysis) by 2–3× compared to non-deuterated analogs. Use stable isotope probing (SIP) with ¹³C/²H-labeled compounds to track microbial degradation routes in soil or aqueous systems .
Q. What ethical and methodological safeguards are critical when studying 1,2-Dichloroethylene-D₂ in vivo?
- Follow institutional animal care guidelines (e.g., IACUC protocols) for inhalation exposure studies, given the compound’s volatility. Use closed-loop exposure chambers and real-time air monitoring to prevent occupational hazards. Document ethical approvals explicitly, referencing frameworks like OECD Test Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
